molecular formula C9H9NO2 B1293680 4-Hydroxy-3-methoxyphenylacetonitrile CAS No. 4468-59-1

4-Hydroxy-3-methoxyphenylacetonitrile

Cat. No.: B1293680
CAS No.: 4468-59-1
M. Wt: 163.17 g/mol
InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile, is a phenolic glycoside with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by its phenolic structure, which includes a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with an acetonitrile group (-CH2CN).

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methoxyphenylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with enzymes involved in the metabolism of phenolic compounds, such as phenol oxidases and peroxidases . These interactions often involve the oxidation or reduction of the phenolic group, leading to the formation of reactive intermediates that can further participate in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact metabolic pathways by altering the activity of key enzymes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound can change over time in laboratory settings. It has been noted that the compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. For example, the compound can be converted into more reactive intermediates that can interact with other biomolecules, affecting their function and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters. For instance, it may accumulate in certain tissues where it can exert its biological effects more effectively .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide the compound to its site of action. In the mitochondria, for example, this compound can influence mitochondrial function and energy production .

Preparation Methods

The synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile can be achieved through several methods. One common synthetic route involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide in a diluent at temperatures ranging from 100°C to 190°C . The reaction can be carried out in water or an inert organic solvent, with hydrogen cyanide generated in situ from the reaction of an alkali metal cyanide and an acid . This method provides a straightforward approach to obtaining the compound without the need for prior protection of the phenolic hydroxyl group.

Chemical Reactions Analysis

4-Hydroxy-3-methoxyphenylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenylacetonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVYWMWQCJEYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196275
Record name 4-Hydroxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4468-59-1
Record name (4-Hydroxy-3-methoxyphenyl)acetonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methoxyphenylacetonitrile
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Record name 4-Hydroxy-3-methoxyphenylacetonitrile
Source EPA DSSTox
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Record name 4-hydroxy-3-methoxyphenylacetonitrile
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Record name 4-HYDROXY-3-METHOXYPHENYLACETONITRILE
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Synthesis routes and methods I

Procedure details

185g of 3-methoxy-4-hydroxybenzyl alcohol are dissolved in 1,250 ml of DMSO and 35g of anhydrous hydrocyanic acid are passed in over the course of 1 hour at 125°C. The mixture is then stirred for a further 2 hours, and worked up as indicated above. The yield was 160.5g (82% of theory).
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Synthesis routes and methods II

Procedure details

160.8 g of N-methylvanillylamine and 54 g of sodium cyanide are suspended in 1 liter of dimethylsulphoxide and dissolved by heating to 125°C. At this temperature, a solution of 100 ml of glacial acetic acid in 200 ml of water is added and the mixture is stirred for a further 2 hours under nitrogen at 125°C. It then cooled to 80°C and the dimethylsulphoxide is distilled off in a water-pump vacuum. 900 ml of water are added to the residue which is extracted with 350 ml of chloroform. The chloroform phase is extracted by shaking with water and dried with sodium sulphate. On distilling off the chloroform in vacuo, an oil is obtained, which is cooled and seeded. The crystals formed melt at 53°-54°C (boiling point0.1 :140°-144°C). The yield is 143 g (94% of theory).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Hydroxy-3-methoxyphenylacetonitrile in natural product chemistry?

A: this compound is a key precursor to various glucosinolates, notably the newly discovered 3-hydroxy-4-methoxybenzyl glucosinolate found in Bretschneidera sinensis. [] This plant, native to China, is being investigated for its potential medicinal properties. The presence of specific glucosinolates, and their corresponding breakdown products, can contribute to a plant's flavor profile and may also have biological activity.

Q2: Can you describe the synthetic routes for producing this compound?

A2: Several methods have been explored for the synthesis of this compound.

    Q3: What analytical techniques are commonly employed to characterize this compound?

    A3: The identity and purity of this compound are routinely confirmed using a combination of techniques:

    • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. []
    • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. [, ]
    • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can aid in structural elucidation. []
    • Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and other elements present, further confirming the compound's identity and purity. []

    Q4: What are the potential applications of this compound in pharmaceutical research?

    A4: While this compound itself may not be the final drug candidate, its significance lies in its role as a building block in organic synthesis. Researchers can utilize it to create:

    • Phenethylamine Derivatives: this compound can be readily converted to phenethylamines, a class of compounds with a wide range of biological activities. These derivatives hold potential for developing drugs targeting the central nervous system. []
    • Isoquinoline Analogs: By further chemical transformations, this compound can be used to synthesize isoquinoline analogs. These compounds are important scaffolds in medicinal chemistry, often exhibiting anticancer, antibacterial, and antiviral properties. []

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